molecular formula C18H16ClN3O4S2 B406527 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide CAS No. 95314-98-0

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide

Cat. No.: B406527
CAS No.: 95314-98-0
M. Wt: 437.9g/mol
InChI Key: FGDWGOVNMCIHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a chemical compound known for its potent inhibitory effects on certain pathogens, such as Helicobacter pylori . This compound has a complex structure, featuring an amino group, a chloro group, and two phenyl groups attached to a benzene ring with disulfonamide groups.

Mechanism of Action

4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide acts as a potent inhibitor of the gastric pathogen, Helicobacter pylori (hpCA) .

Safety and Hazards

The compound is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also harmful in contact with skin . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The compound has been used in the synthesis of deuterated thiazides . It is also detected as a hydrolysis product of chlorothiazide in the urine . Given its inhibitory action against Helicobacter pylori, it may have potential applications in the treatment of infections caused by this bacterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide typically involves the condensation of appropriately labeled aldehydes with 4-amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions may use reagents like sodium iodide or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-chlorobenzene-1,3-disulfonamide: This compound shares a similar core structure but lacks the diphenyl groups.

    3-chloroaniline-4,6-disulfonamide: Another related compound with a similar functional group arrangement.

Uniqueness

4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is unique due to its specific combination of functional groups and its potent inhibitory effects on Helicobacter pylori.

Properties

IUPAC Name

4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDWGOVNMCIHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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